molecular formula C16H10O2 B1330223 Dibenzoylacetylene CAS No. 1087-09-8

Dibenzoylacetylene

Cat. No. B1330223
CAS RN: 1087-09-8
M. Wt: 234.25 g/mol
InChI Key: BLCJVQFFSUNDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules related to dibenzoylacetylene has been explored through various innovative methods. One approach involves the ICl-promoted cyclization of bis(biaryl)acetylenes, followed by Mizoroki-Heck coupling to produce functionalized dibenzo[g,p]chrysenes . Another method reported is the Pd-catalyzed cascade crossover annulation of o-alkynylarylhalides and diarylacetylenes, which leads to the formation of dibenzo[a,e]pentalenes . Additionally, a C–H activation route has been established for the annulation of arylacetylenes, promoted by PdCl2–AgOTf–o-chloranil, to yield dibenzo[a,e]pentalene structures .

Molecular Structure Analysis

The molecular structures of dibenzoylacetylene derivatives are complex and can be influenced by the nature of the substituents and the synthetic pathways employed. For instance, the ipso-cyclization approach can extend to the preparation of dibenzo[g,p]chrysenes, which are polycyclic aromatic hydrocarbons with potential applications in organic electronics . The dibenzo[a,e]pentalenes synthesized through Pd-catalyzed reactions exhibit a strong substituent effect on the energy levels of their highest occupied molecular orbitals (HOMO) and

Scientific Research Applications

1. Synthesis of Non-Aromatic Pyrroles

  • Summary of the Application: Dibenzoylacetylene is used in the synthesis of non-aromatic pyrroles. The reaction of 3,3-diaminoacrylonitriles with DMAD and 1,2-dibenzoylacetylene was studied .
  • Methods of Application: The direction of the reaction depends on the structure both of acetylene and of diaminoacrylonitrile . In the reaction of DMAD with acrylonitriles bearing a monosubstituted amidine group, 1-substituted 5-amino-2-oxo-pyrrole-3 (2 H )ylidenes are formed . On the other hand, a similar reaction of acrylonitriles containing the N, N -dialkylamidine group affords 1- NH -5-aminopyrroles .
  • Results or Outcomes: In both cases, pyrroles containing two exocyclic double bonds are formed in high yields . A radically different type of pyrroles containing one exocyclic C=C bond and sp 3 hybrid carbon in the cycle is formed in reactions of 3,3-diaminoacrylonitriles with 1,2-diaroylacetylenes .

2. Cyclodimerization of Dibenzoylacetylene

  • Summary of the Application: Dibenzoylacetylene has been found to be cyclodimerized and rearranged thermally .
  • Methods of Application: The cyclodimerization and rearrangement of dibenzoylacetylene is a thermal process . Similar products have been obtained from the bis- para - chloro and bis- para -bromo benzoyl acetylenes .
  • Results or Outcomes: The proposed structure which we believe proceeds via a cyclobutadiene intermediate is shown in the figure .

Safety And Hazards

Dibenzoylacetylene is classified as a short-term (acute) aquatic hazard (Category 1), H400 and a long-term (chronic) aquatic hazard (Category 1), H410 . It is very toxic to aquatic life with long-lasting effects. Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .

Future Directions

The reaction of 3,3-diaminoacrylonitriles with DMAD and 1,2-dibenzoylacetylene has been studied. It is shown that the direction of the reaction depends on the structure both of acetylene and of diaminoacrylonitrile .

properties

IUPAC Name

1,4-diphenylbut-2-yne-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCJVQFFSUNDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C#CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281135
Record name Dibenzoylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzoylacetylene

CAS RN

1087-09-8
Record name Dibenzoylacetylene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20233
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzoylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Diphenyl-2-butyne-1,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibenzoylacetylene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dibenzoylacetylene
Reactant of Route 3
Reactant of Route 3
Dibenzoylacetylene
Reactant of Route 4
Reactant of Route 4
Dibenzoylacetylene
Reactant of Route 5
Reactant of Route 5
Dibenzoylacetylene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dibenzoylacetylene

Citations

For This Compound
649
Citations
S Lahiri, MP Mahajan, R Prasad, MV George - Tetrahedron, 1977 - Elsevier
Several enamine diones have been prepared through the nucleophilic addition of different amines to dibenzoylacetylene (DBA). Thus, the reaction of aniline, piperidine, o-aminophenol …
Number of citations: 23 www.sciencedirect.com
A Alizadeh, F Movahedi, H Masrouri, LG Zhu - Synthesis, 2006 - thieme-connect.com
… Herein, we report a simple one-pot reaction of enamines, derived from addition of a secondary amine to dibenzoylacetylene, and an arylsulfonyl isocyanate, leading to 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one …
Number of citations: 26 www.thieme-connect.com
A Alizadeh, N Zohreh, S Rostamnia - Tetrahedron, 2007 - Elsevier
… , and dibenzoylacetylene in the presence of triphenylphosphoine. The reactive 1:1 intermediate obtained from the addition of triphenylphosphine to dibenzoylacetylene was trapped by …
Number of citations: 43 www.sciencedirect.com
SP Musthafa, J Antony, R Natarajan… - New Journal of …, 2022 - pubs.rsc.org
Microwave assisted reaction between various aldonitrones and dibenzoylacetylene gave 2-hydroxy-2,5-diphenyl-4-(phenylamino)furan-3(2H)-one (5) and (3-hydroxy-2-phenylquinolin-…
Number of citations: 7 pubs.rsc.org
I Yavari, A Alizadeh - Synthesis, 2004 - thieme-connect.com
… [2-4] We wish to report a simple one-pot reaction between triphenylphosphine or trialkyl phosphites and dibenzoylacetylene [5] [6] in the presence of phenyl isocyanate or …
Number of citations: 44 www.thieme-connect.com
I Yavari, A Alizadeh, M Anary-Abbasinejad - Tetrahedron letters, 2002 - Elsevier
The reactive 1:1 intermediate obtained from the addition of triphenylphosphine to dibenzoylacetylene was trapped by heterocyclic NH-acids such as imidazole, 4-nitroimidazole, or 5-…
Number of citations: 29 www.sciencedirect.com
I Yavari, A Alizadeh, M Anary-Abbasinejad… - Tetrahedron, 2003 - Elsevier
… dibenzoylacetylene and alkyl isocyanides in the presence of a NH-acid such as saccharin, phthalimide or 4-methyl-5-nitroimidazole. Thus, the reaction between dibenzoylacetylene and …
Number of citations: 35 www.sciencedirect.com
RG Bass, DD Crichton, HK Meetz, AF Johnson Jr - Tetrahedron Letters, 1975 - Elsevier
… We have also found that (7ab) Is formed (73% yield) on refluxlng equlmolar amounts of (1) and dibenzoylacetylene (6) in 95% ethanol possibly via an allene-ol Intermediate (9). …
Number of citations: 8 www.sciencedirect.com
S Lahiri, V Dabral, MV George - Tetrahedron, 1978 - Elsevier
The reaction of cycloheptatriene (CHT) with dibenzoylacetylene (DBA), in refluxing toluene gave a mixture of products consisting of 6,7-dibenzoyltricyclo[3.2.2.0 ]nona-6,8-diene 6 and 3,…
Number of citations: 2 www.sciencedirect.com
F Nasiri, N Zahedi, A Zolali - Organic Chemistry Research, 2018 - orgchemres.org
… enaminones in organic synthesis [13-17], here, we report the reaction of dibenzoylacetylene … out the reaction of enaminones 2 with dibenzoylacetylene in DMSO instead of THF/H2O (…
Number of citations: 2 www.orgchemres.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.